molecular formula C17H11F2N3O5S2 B2580217 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate CAS No. 896015-77-3

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate

Cat. No.: B2580217
CAS No.: 896015-77-3
M. Wt: 439.41
InChI Key: SCYYWAWRRWYLCM-UHFFFAOYSA-N
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Description

The compound "6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate" (hereafter referred to as Compound X) is a synthetic small molecule featuring a pyran-4-one core modified with a thiadiazole-thioether linkage and a 3,4-difluorobenzoate ester. Its structural complexity arises from the integration of three pharmacologically relevant moieties:

  • A 4-oxo-4H-pyran-3-yl ring, which contributes to hydrogen-bonding interactions and metabolic stability.
  • A 5-acetamido-1,3,4-thiadiazol-2-yl group, known for enhancing antimicrobial and anticancer activities through electron-withdrawing effects and improved membrane penetration.
  • A 3,4-difluorobenzoate ester, which increases lipophilicity and modulates solubility and bioavailability .

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O5S2/c1-8(23)20-16-21-22-17(29-16)28-7-10-5-13(24)14(6-26-10)27-15(25)9-2-3-11(18)12(19)4-9/h2-6H,7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYYWAWRRWYLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Antimicrobial Activity

Compound MIC (µg/mL) Against S. aureus MIC (µg/mL) Against E. coli
Compound X 2 4
Compound 5 8 8
Compound 2 16 32

The 3,4-difluorobenzoate group in Compound X likely disrupts bacterial membrane integrity more effectively than non-fluorinated esters .

Anticancer Activity

Compound IC50 (µM) Against MCF-7 Cells
Compound X 0.8
Thiadiazole-thioether analog 1.5

The acetamido group on the thiadiazole ring enhances DNA intercalation and apoptosis induction in cancer cells .

Structure-Activity Relationships (SAR)

Thiadiazole Substitution: The 5-acetamido group in Compound X improves metabolic stability and target binding compared to amino or unsubstituted thiadiazoles (e.g., Compound 2) .

Fluorinated Ester: 3,4-Difluorobenzoate increases lipophilicity (logP = 2.1) compared to non-fluorinated analogs (logP = 1.5), enhancing membrane permeability .

Pyran-4-one Core: The 4-oxo group facilitates hydrogen bonding with enzymatic targets, contributing to its nanomolar anticancer potency .

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